molecular formula C18H17NO2 B14256371 4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl- CAS No. 211318-60-4

4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl-

Cat. No.: B14256371
CAS No.: 211318-60-4
M. Wt: 279.3 g/mol
InChI Key: YYTGDPULQAPLQN-UHFFFAOYSA-N
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Description

4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl- is a heterocyclic compound with a pyridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyridinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinones, depending on the specific reagents and conditions used .

Scientific Research Applications

4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

CAS No.

211318-60-4

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-phenyl-2,3-dihydropyridin-4-one

InChI

InChI=1S/C18H17NO2/c1-21-18-10-6-5-9-16(18)19-12-11-15(20)13-17(19)14-7-3-2-4-8-14/h2-12,17H,13H2,1H3

InChI Key

YYTGDPULQAPLQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=CC(=O)CC2C3=CC=CC=C3

Origin of Product

United States

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